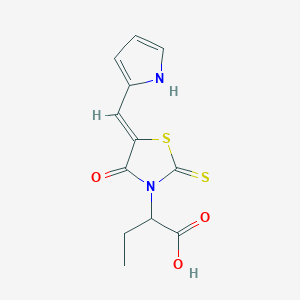
(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C12H12N2O3S2 and its molecular weight is 296.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 1H-pyrrole derivatives with thiazolidinone frameworks. This process can be optimized through various reaction conditions, including the use of dehydrating agents and suitable solvents to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that thiazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated cytotoxicity in human leukemia cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antiproliferative Activity of Thiazolidinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5e | HL60 | 12.5 | Apoptosis induction |
| Compound 5f | K562 | 15.0 | Cell cycle arrest |
| (Z)-2-(5-(Pyrrole) | Various leukemia lines | TBD | TBD |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that it can inhibit specific phosphatases, which are crucial in various signaling pathways associated with cancer progression. The inhibition constants (Ki values) for related compounds suggest a promising avenue for further exploration in drug development.
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | Ki (nM) |
|---|---|---|
| Related Thiazolidinone | VHR Phosphatase | 1760 |
| (Z)-2-(5-Pyrrole) | VHR Phosphatase | TBD |
Case Studies
Several case studies have explored the biological effects of thiazolidinone derivatives:
- Study on Leukemia Cells : A study demonstrated that a thiazolidinone derivative induced apoptosis in HL60 cells via mitochondrial pathways. Flow cytometry and LDH assays confirmed increased cell death rates compared to controls .
- Inhibition of Cancer Cell Proliferation : Another research focused on a series of thiazolidinone compounds, revealing that modifications at the C-terminal significantly affected their antiproliferative activity, with some compounds showing IC50 values below 20 µM against multiple cancer cell lines .
The proposed mechanism of action for this compound involves:
- Binding to Enzymatic Targets : The compound likely interacts with key enzymes involved in cellular signaling pathways.
- Induction of Apoptosis : By altering mitochondrial membrane potential and activating caspases, it promotes programmed cell death.
- Cell Cycle Regulation : It may interfere with the normal progression of the cell cycle, leading to increased G1 phase arrest.
特性
IUPAC Name |
2-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-8(11(16)17)14-10(15)9(19-12(14)18)6-7-4-3-5-13-7/h3-6,8,13H,2H2,1H3,(H,16,17)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJVLHLSUAIKLM-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













